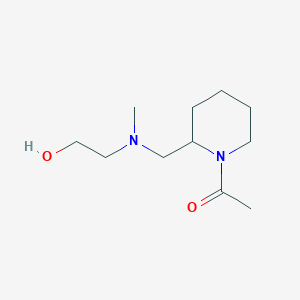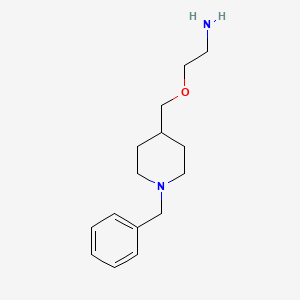![molecular formula C19H29N3O3 B7916315 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7916315.png)
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a specialized compound utilized in various scientific fields due to its unique structural properties. This compound typically exhibits specific stereochemistry which can significantly influence its reactivity and interactions, making it an intriguing subject of study for chemists and biologists.
準備方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process. Initially, the starting materials, such as piperidine derivatives and amino acids, are chosen based on their compatibility and reactivity.
Initial Coupling: : The piperidine is first functionalized to allow for the attachment of the amino acid.
Amidation Reaction: : The amino acid is then coupled to the piperidine derivative via an amidation reaction using carbodiimide reagents under controlled temperature and pH conditions.
Esterification: : The carbamic acid benzyl ester is introduced in the final step via esterification, using benzyl alcohol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to achieve the desired ester formation.
Industrial Production Methods: On an industrial scale, this process is streamlined for efficiency and scalability.
Batch Reactors: : The synthesis is often conducted in batch reactors where reaction conditions can be tightly controlled to maximize yield.
Purification: : Post-synthesis, the compound undergoes several purification steps, such as recrystallization and chromatography, to ensure the final product is of high purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate, to form corresponding oxo derivatives.
Reduction: : Reduction reactions, using reagents like lithium aluminum hydride, can result in the formation of reduced derivatives.
Substitution: : Due to its functional groups, substitution reactions are quite common. Nucleophilic substitutions, especially at the ester group, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acid chlorides, under conditions such as reflux with organic solvents like dichloromethane.
Major Products
Oxidation: : Produces ketones or aldehydes.
Reduction: : Produces alcohols or amines.
Substitution: : Results in the formation of various esters and amides.
科学的研究の応用
This compound finds extensive applications in various scientific disciplines:
Chemistry
Used as a precursor in the synthesis of complex organic molecules due to its versatility and reactive sites.
Biology
Studied for its potential in biochemical pathways and enzyme interactions.
Medicine
Explored as a candidate for drug development due to its specific biological activity and interaction with molecular targets.
Industry
Utilized in the synthesis of materials with specialized functions, such as polymers with specific characteristics.
作用機序
The compound exerts its effects through interaction with specific molecular targets:
Binding: : It binds to enzymes or receptors, modifying their activity.
Pathways: : It can inhibit or activate biochemical pathways, depending on its structural properties and the nature of the target.
類似化合物との比較
Comparison
Unique Aspects: : Its specific stereochemistry distinguishes it from similar compounds, influencing its reactivity and interaction profile.
Similar Compounds
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
[1-((R)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
These compounds share similar backbones but differ in side chains or stereochemistry, leading to varied applications and reactivity.
特性
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-8-15(9-11-22)12-21-19(24)25-13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,20H2,1-2H3,(H,21,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSJCBQUNDPGD-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916250.png)
![1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916257.png)
![1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916258.png)
![1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B7916264.png)
![1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B7916268.png)
![1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B7916271.png)
![1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B7916281.png)
![1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916292.png)
![1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916295.png)
![1-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916296.png)
![[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7916308.png)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7916335.png)
